molecular formula C10H11N5 B3348532 N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine CAS No. 177843-18-4

N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine

Cat. No.: B3348532
CAS No.: 177843-18-4
M. Wt: 201.23 g/mol
InChI Key: DPXMAQCBFXYNLT-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-2-8-9(14-6-13-8)5-7(1)15-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXMAQCBFXYNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573006
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177843-18-4
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate imidazole precursor under dehydrating conditions. Catalysts such as nickel or copper can be used to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as flash vacuum pyrolysis, microreactor technology, and the use of ionic liquids as solvents are employed to optimize the synthesis . These methods are designed to be efficient and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine is unique due to its combined imidazole and benzimidazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine
Reactant of Route 2
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N-(4,5-Dihydro-1H-imidazol-2-yl)-1H-benzimidazol-6-amine

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